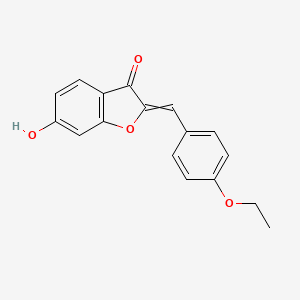
2-(4-Ethoxybenzylidene)-6-hydroxybenzofuran-3(2h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a chemical compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one typically involves the condensation of 4-ethoxybenzaldehyde with 6-hydroxybenzofuran-3(2H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the condensation process, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-Ethoxybenzylidene)-6-oxo-benzofuran-3(2H)-one.
Reduction: Formation of 2-(4-Ethoxybenzylidene)-6-hydroxybenzofuran-3-ol.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity.
Comparison with Similar Compounds
2-(4-Ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one can be compared with other benzofuran derivatives, such as:
2-(4-Methoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one: Similar structure but with a methoxy group instead of an ethoxy group.
2-(4-Dimethylaminobenzylidene)-6-hydroxybenzofuran-3(2H)-one: Contains a dimethylamino group, which may confer different biological activities.
2-(4-Chlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one: Contains a chlorine atom, which may affect its reactivity and biological properties.
Properties
Molecular Formula |
C17H14O4 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C17H14O4/c1-2-20-13-6-3-11(4-7-13)9-16-17(19)14-8-5-12(18)10-15(14)21-16/h3-10,18H,2H2,1H3 |
InChI Key |
AGXCGBRUCXUNAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















